molecular formula C24H40O8Sn B090809 Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate CAS No. 17209-76-6

Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate

Cat. No. B090809
CAS RN: 17209-76-6
M. Wt: 575.3 g/mol
InChI Key: OZDOQMMXEACZAA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is a chemical compound that belongs to the class of ester compounds. It is commonly referred to as "BTTDE" and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of BTTDE is not fully understood. However, studies have shown that it is a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Biochemical And Physiological Effects

BTTDE has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BTTDE in lab experiments is its high purity. This ensures that the results obtained from experiments are accurate and reliable. However, one limitation of using BTTDE is its high cost. This can limit its use in certain experiments.

Future Directions

For the use of BTTDE include the development of new drugs for the treatment of Alzheimer's disease and the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of BTTDE involves the reaction of butyl vinyl ether with carbon monoxide in the presence of a catalyst. The reaction results in the formation of the desired product, BTTDE. This method of synthesis is highly efficient and yields a high purity product.

Scientific Research Applications

BTTDE has various scientific research applications, including its use in the synthesis of other chemical compounds. It is also used as a reagent in organic chemistry reactions. BTTDE is particularly useful in the synthesis of lactones, which are important intermediates in the production of various pharmaceuticals.

properties

CAS RN

17209-76-6

Product Name

Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate

Molecular Formula

C24H40O8Sn

Molecular Weight

575.3 g/mol

IUPAC Name

4-O-[(4-butoxy-4-oxobut-2-enoyl)oxy-dibutylstannyl] 1-O-butyl but-2-enedioate

InChI

InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-2-3-6-12-8(11)5-4-7(9)10;2*1-3-4-2;/h2*4-5H,2-3,6H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

OZDOQMMXEACZAA-UHFFFAOYSA-L

SMILES

CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC

Canonical SMILES

CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC

Other CAS RN

15546-16-4
17209-76-6

physical_description

Liquid

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

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